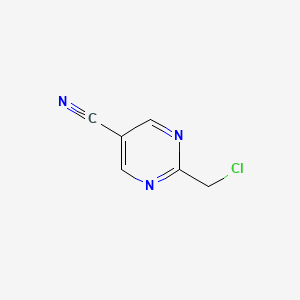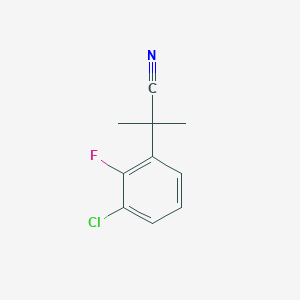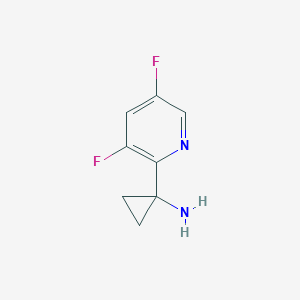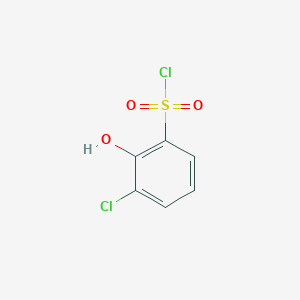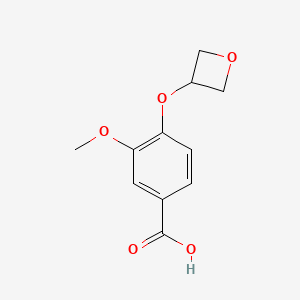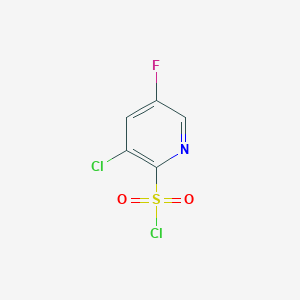
(H-Hocys-ome)2 2hcl
概要
説明
作用機序
Target of Action
The primary target of (H-Hocys-ome)2 2hcl, also known as homocysteine thiolactone hydrochloride, are proteins . The compound forms adducts with proteins, which are crucial for various biological functions .
Mode of Action
This compound interacts with its protein targets by forming adducts . This interaction leads to protein aggregation and misfolding . The compound induces oxidative stress and activates the unfolded protein response .
Biochemical Pathways
The compound’s action affects the protein folding pathway . The formation of adducts with proteins leads to their aggregation and misfolding, disrupting normal protein function . This triggers oxidative stress and activates the unfolded protein response, a cellular stress response related to the endoplasmic reticulum .
Pharmacokinetics
It is known that the compound is a soluble white crystalline powder, capable of dissolving in water and ethanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of this compound’s action is cellular death . The compound’s interaction with proteins, leading to their aggregation and misfolding, induces oxidative stress and activates the unfolded protein response . These events ultimately result in cellular death .
Action Environment
生化学分析
Biochemical Properties
The biochemical properties of (H-Hocys-ome)2 2hcl are largely defined by its interactions with various biomolecules. The compound forms adducts with proteins, leading to protein aggregation and misfolding . This interaction with proteins is a key aspect of its role in biochemical reactions .
Cellular Effects
This compound exerts significant effects on cellular function. It induces oxidative stress and activates the unfolded protein response, ultimately resulting in cellular death . These effects are likely mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves the formation of adducts with proteins, leading to protein aggregation and misfolding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in the metabolism of homocysteine, an amino acid crucial for methionine metabolism . It likely interacts with enzymes and cofactors involved in this metabolic pathway .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well characterized. It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
The synthesis of (H-Hocys-ome)2 2HCl involves the reaction of (H-Hocys-ome)2 with thionyl chloride in the presence of anhydrous methanol . The resulting product is then treated with sodium hydroxide to yield the hydrochloride salt . Typically, this compound is obtained as a soluble white crystalline powder, capable of dissolving in water and ethanol .
化学反応の分析
(H-Hocys-ome)2 2HCl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to yield thiols.
Substitution: It can undergo substitution reactions where the thiol group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles for substitution reactions . Major products formed from these reactions include disulfides, thiols, and substituted derivatives .
科学的研究の応用
(H-Hocys-ome)2 2HCl has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is employed in studies related to protein aggregation and misfolding.
Industry: It is used in the production of certain pharmaceuticals and biochemical reagents.
類似化合物との比較
(H-Hocys-ome)2 2HCl is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
L-Cysteine methyl ester hydrochloride: Another derivative of cysteine used in peptide synthesis.
L-Homocystine bis-methyl ester dihydrochloride: A related compound with similar applications in biochemistry and medicine.
These compounds share some similarities in their chemical properties and applications but differ in their specific reactivity and biological effects .
特性
IUPAC Name |
methyl (2S)-2-amino-4-[[(3S)-3-amino-4-methoxy-4-oxobutyl]disulfanyl]butanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2.2ClH/c1-15-9(13)7(11)3-5-17-18-6-4-8(12)10(14)16-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONLWIYLANNRGT-FOMWZSOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSSCCC(C(=O)OC)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSSCC[C@@H](C(=O)OC)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


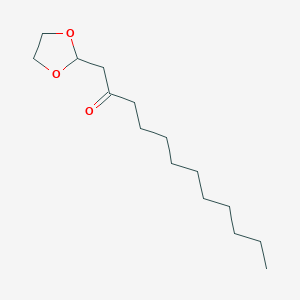
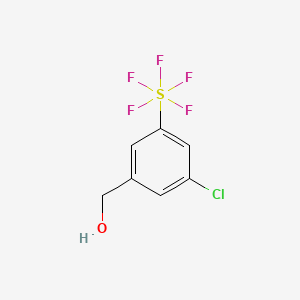
![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)
